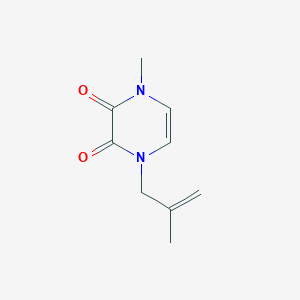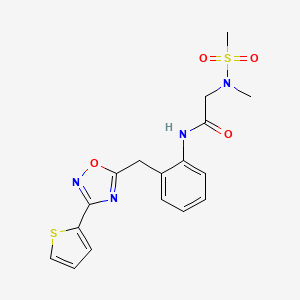
N-(2,3-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide, also known as DPA-714, is a small molecule radioligand that is used in positron emission tomography (PET) imaging. It is a selective ligand for the translocator protein (TSPO), which is located in the outer mitochondrial membrane of cells. TSPO is involved in several physiological processes, including cholesterol transport, neurosteroid synthesis, and apoptosis. DPA-714 has been extensively studied in preclinical and clinical settings due to its potential applications in the diagnosis and treatment of various diseases.
Scientific Research Applications
Corrosion Inhibition
One study focused on the synthesis and evaluation of derivatives similar to N-(2,3-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide for their corrosion inhibition properties. Specifically, 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives were synthesized and tested for their efficiency in preventing corrosion of steel in acidic and oil mediums. These compounds showed promising results as corrosion inhibitors, suggesting potential industrial applications in protecting metal surfaces (Yıldırım & Cetin, 2008).
Cognitive Enhancement
Another area of research involves the examination of similar compounds for their cognitive-enhancing properties. For instance, effects on learning and memory were studied in rats using a compound with a similar structure, demonstrating the potential of these compounds to enhance cognitive functions. This suggests a possible application in developing treatments for cognitive impairments (Sakurai et al., 1989).
Molecular Structure and Ligand Design
Research into the structural analysis of copper(I) complexes with pyridylmethylamide ligands, which are structurally related to this compound, provides insights into their geometrical configurations. These findings contribute to the understanding of molecular interactions and can inform the design of new ligands for catalysis or therapeutic applications (Yang, Powell, & Houser, 2007).
Antimicrobial Activity
Compounds having the sulfamido moiety, related to the structure of this compound, have been synthesized and tested for their antimicrobial activity. These studies suggest potential applications in developing new antimicrobial agents (Nunna et al., 2014).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-11-6-5-7-13(12(11)2)17-14(18)10-19-15-8-3-4-9-16-15/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHJOCVCQOPOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Methoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2897816.png)
![2-Amino-4-(4-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2897817.png)
![ethyl 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2897818.png)



![N-(1-cyanocycloheptyl)-2-[2-pyrrolidin-1-yl-5-(trifluoromethyl)anilino]acetamide](/img/structure/B2897826.png)



![Methyl (E)-4-[2-(4-methylsulfonylphenyl)morpholin-4-yl]-4-oxobut-2-enoate](/img/structure/B2897833.png)
![2-[1-[2-(Benzotriazol-1-yl)acetyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2897834.png)

